

"Di(benzotriazol-1-yl)carbonate" CAS number and properties

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Compound of Interest

Compound Name: *Di(benzotriazol-1-yl)carbonate*

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An In-Depth Technical Guide to **Di(benzotriazol-1-yl)carbonate**

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Abstract

This guide provides a comprehensive technical overview of **Di(benzotriazol-1-yl)carbonate**, a significant reagent in modern organic synthesis. Identified by its CAS Number 88544-01-8, this compound has emerged as a highly efficient and mild activating agent, particularly for the formation of amide bonds in peptide synthesis. We will explore its fundamental physicochemical properties, delve into the mechanistic underpinnings of its reactivity, present a practical experimental workflow, and discuss critical safety and handling protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent for the synthesis of complex molecules.

Introduction: The Evolution of Amide Bond Formation

The synthesis of amide bonds is a cornerstone of organic and medicinal chemistry, fundamental to the creation of peptides, pharmaceuticals, and polymers. Historically, the direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable, necessitating the activation of the carboxylic acid component. Early methodologies relied on converting acids to highly reactive derivatives like acid chlorides or anhydrides. While effective,

these methods often demand harsh conditions incompatible with the sensitive functional groups prevalent in complex molecular architectures[1].

The advent of solid-phase peptide synthesis (SPPS) catalyzed the search for milder, more selective "coupling reagents." Carbodiimides, such as dicyclohexylcarbodiimide (DCC), represented a major advancement. However, their use was frequently complicated by racemization of chiral centers and the formation of insoluble N-acylurea byproducts[1]. The breakthrough discovery of 1-hydroxybenzotriazole (HOBt) as an additive to carbodiimide reactions dramatically suppressed these side reactions.

This success paved the way for a new generation of activating agents derived directly from benzotriazole[1]. These reagents, including **Di(benzotriazol-1-yl)carbonate**, integrate the benefits of HOBt into a single, stable molecule. Their efficacy stems from the in-situ formation of a 1-benzotriazolyl active ester, a highly reactive intermediate that couples cleanly and efficiently with amines, minimizing side reactions and preserving stereochemical integrity[1].

Physicochemical Properties and Identification

Accurate identification and understanding of a reagent's physical properties are paramount for its effective and safe use in a laboratory setting. **Di(benzotriazol-1-yl)carbonate** is a stable, crystalline solid under standard conditions.

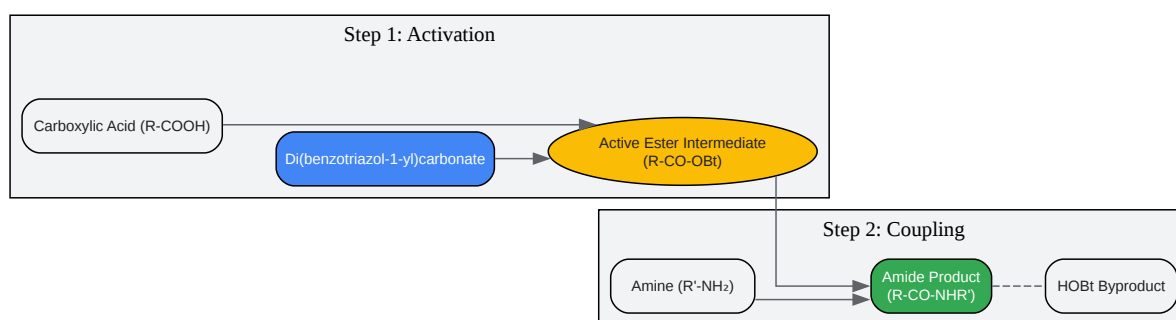
Property	Value	Source(s)
CAS Number	88544-01-8	[2] [3] [4] [5]
Molecular Formula	C ₁₃ H ₈ N ₆ O ₃	[2] [4] [5]
Molecular Weight	296.24 g/mol	[2] [4] [5] [6]
Synonyms	Bis(1H-benzotriazol-1-yl) carbonate, Bis(1-benzotriazolyl) carbonate	[3] [5]
Melting Point	~150 °C	[3]
Density	~1.7 g/cm ³	
Appearance	White to off-white crystalline powder	N/A
InChI Key	PPQNDCSTOHZQEH-UHFFFAOYSA-N	[2]
SMILES	C1=CC=C2C(=C1)N=NN2OC(=O)ON3C4=CC=CC=C4N=N3	[2] [5]

Mechanism of Action: Carboxylic Acid Activation

The primary utility of **Di(benzotriazol-1-yl)carbonate** lies in its function as a superior carbonylating agent for the activation of carboxylic acids. The reaction proceeds through a well-defined, two-step mechanism that ensures high efficiency and minimizes undesirable side products.

Step 1: Formation of the Active Ester In the presence of a mild base (e.g., Diisopropylethylamine, DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate anion attacks the electrophilic carbonyl carbon of **Di(benzotriazol-1-yl)carbonate**. This leads to the displacement of one benzotriazole moiety (as the 1-hydroxybenzotriazole anion, a good leaving group) and the formation of a highly reactive 1-benzotriazolyl ester intermediate. A second equivalent of the leaving group is released as the reaction progresses.

Step 2: Nucleophilic Acyl Substitution (Amide Formation) The 1-benzotriazolyl ester is a potent acylating agent. The amine nucleophile readily attacks the activated carbonyl carbon. This addition-elimination sequence results in the formation of the desired stable amide bond and the release of 1-hydroxybenzotriazole (HOBt) as a benign, water-soluble byproduct. The regeneration of HOBt during the reaction course is a key feature, as it actively suppresses potential side reactions, such as racemization.



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Caption: Reaction workflow for amide bond formation using **Di(benzotriazol-1-yl)carbonate**.

Experimental Protocol: General Procedure for Amide Coupling

This protocol provides a self-validating, field-proven methodology for a standard amide coupling reaction. The precise equivalents and reaction times may require optimization based on the specific substrates used.

Materials:

- Carboxylic Acid (1.0 eq)
- Amine (as hydrochloride salt, 1.1 eq)

- **Di(benzotriazol-1-yl)carbonate** (1.1 eq)
- Diisopropylethylamine (DIPEA) (3.0 eq)
- Anhydrous N,N-Dimethylformamide (DMF)
- Reaction vessel, magnetic stirrer, nitrogen/argon atmosphere setup

Methodology:

- **Vessel Preparation:** Under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq), the amine salt (1.1 eq), and **Di(benzotriazol-1-yl)carbonate** (1.1 eq) to the reaction vessel.
- **Solvent Addition:** Add anhydrous DMF to dissolve the solids, typically to a concentration of 0.1-0.5 M with respect to the limiting reagent.
- **Initiation:** Cool the reaction mixture to 0 °C using an ice bath. Slowly add DIPEA (3.0 eq) dropwise via syringe. The initial equivalent of base neutralizes the amine salt, while the subsequent equivalents facilitate the activation and coupling steps.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials.
- **Workup:**
 - Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.
 - Wash the organic layer sequentially with 5% aqueous citric acid or HCl (to remove excess base), saturated aqueous sodium bicarbonate (to remove HOBt and unreacted acid), and finally with brine.
 - Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

- Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to yield the pure amide.

Applications in Synthesis

While its primary application is in peptide synthesis, where it serves as a reliable alternative to other uronium/phosphonium salt reagents like HBTU or BOP, its utility is not limited[7][8][9][10]. As a versatile carbonylating agent, **Di(benzotriazol-1-yl)carbonate** can also be employed in the synthesis of:

- Carbonates: From the reaction with alcohols.
- Ureas: From the reaction with primary or secondary amines in excess.
- Carbamates: From the reaction of an alcohol followed by an amine.

The benzotriazole moiety also finds broad application in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and antiparasitic properties[11][12][13].

Safety and Handling

As with any laboratory chemical, proper handling of **Di(benzotriazol-1-yl)carbonate** is essential for ensuring personal and environmental safety.

- Hazard Classification: The compound is classified as a flammable solid and is harmful if swallowed. It can cause skin and serious eye irritation[14][15].
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat[16].
- Handling Precautions:
 - Use only in a well-ventilated area, preferably within a chemical fume hood.
 - Avoid breathing dust, fumes, or vapors.

- Wash hands and any exposed skin thoroughly after handling[16].
- Keep away from heat, sparks, open flames, and other ignition sources[14].
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[15][17]. Keep locked up and away from incompatible materials such as strong acids[17].
- Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal facility[14].

Conclusion

Di(benzotriazol-1-yl)carbonate is a powerful and versatile activating agent that offers significant advantages for the synthesis of amide bonds and other carbonyl-containing functional groups. Its ability to generate highly reactive 1-benzotriazolyl esters under mild conditions, coupled with the suppression of common side reactions, makes it an invaluable tool for chemists in academia and industry. By understanding its properties, mechanism, and proper handling procedures as outlined in this guide, researchers can effectively and safely incorporate this reagent into their synthetic strategies to achieve higher yields and purities in the construction of complex molecules.

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